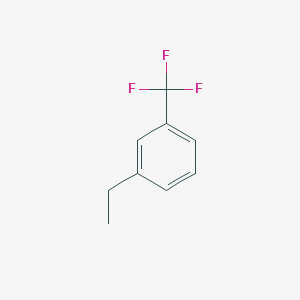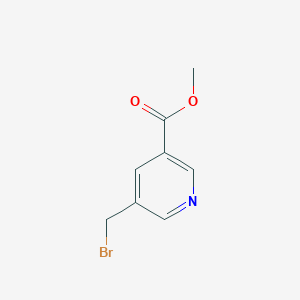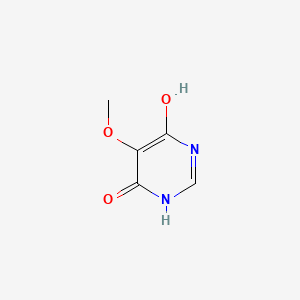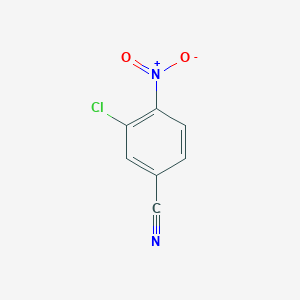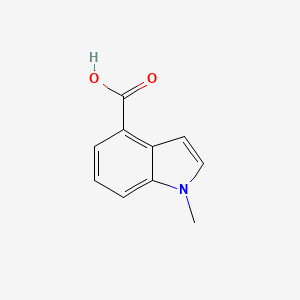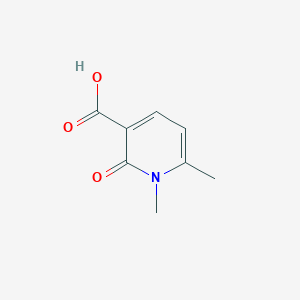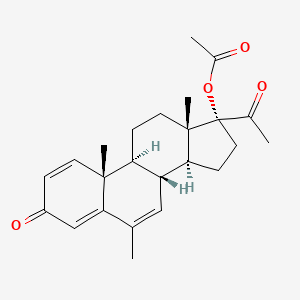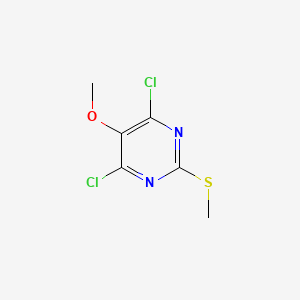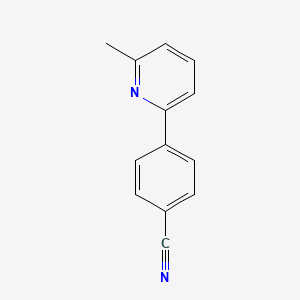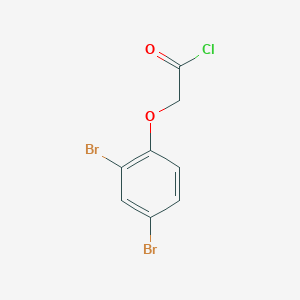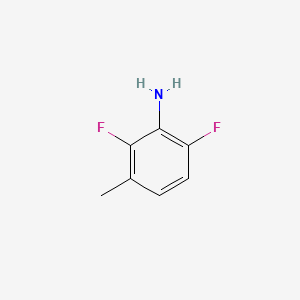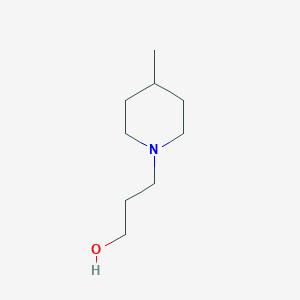
3-(4-Methylpiperidin-1-YL)propan-1-OL
Übersicht
Beschreibung
The compound 3-(4-Methylpiperidin-1-YL)propan-1-OL is a chemical structure that is related to various piperidine derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their biological properties, such as NMDA receptor antagonism, analgesic activity, antimicrobial activity, and acetylcholinesterase inhibition.
Synthesis Analysis
The synthesis of related piperidine derivatives involves various chemical reactions and starting materials. For instance, the synthesis of a chromanol analogue with a piperidine structure was achieved by tethering a methyl group to a phenolic aromatic ring, which resulted in compounds with high affinity for the NMDA receptor . Another study reported the synthesis of piperidin-4-yl propanoates with significant analgesic activity, where the potency was found to be mostly in the (3R,4R)-enantiomer . Additionally, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives as α1 receptor antagonists was accomplished through a two-step process with a total yield above 68% .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The stereochemistry, such as the cis (erythro) and trans isomers, can significantly affect the affinity for receptors . The conformational preferences and steric interactions between substituents on the piperidine ring are also important factors that determine how these molecules interact with their biological targets .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions during their synthesis. For example, propargylation followed by a click reaction was used to synthesize triazolyl propan-1-ones . The reaction of chloromethyl phenyl propan-1-ones with alcohols in the presence of sodium hydrogen carbonate was employed to prepare alkoxymethyl phenyl propan-1-ones . These reactions are tailored to introduce specific functional groups that are essential for the desired biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For instance, the introduction of a chromanol ring in a piperidine derivative was found to possess potency and selectivity comparable to a known NMDA receptor antagonist . The antimicrobial and antiradical activities of certain piperidine derivatives were also evaluated, indicating their potential as biologically active compounds .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Radiolabeled Compounds
3-(4-Methylpiperidin-1-YL)propan-1-OL has been used in the synthesis of radiolabeled compounds. For instance, a study involved the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068), a 5HT1A antagonist, using a radiolabeled building block derived from this compound (Czeskis, 1998).
2. Inhibitory Activity in Cancer Research
The compound has shown potential in cancer research, particularly as Src kinase inhibitors. A study synthesized derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol and evaluated them for their inhibitory activity against Src kinase and anticanceractivity on human breast carcinoma cells. Among these, a specific derivative exhibited significant inhibitory potency against Src kinase, indicating its potential in cancer treatment (Sharma et al., 2010).
3. Hypoglycemic Activity
Research has also explored the hypoglycemic activity of compounds related to 3-(4-Methylpiperidin-1-YL)propan-1-OL. A study investigating pyridyl alcohols, including 3-(3-methyl-2-pyridyl)propan-1-ol, found these compounds to have hypoglycemic potency. However, they also caused an elevation of hepatic triglycerides and/or death in test animals, highlighting a need for careful evaluation in such applications (Blank et al., 1979).
4. Antimicrobial and Antiradical Activity
This compound has been used in the synthesis of related compounds with potential antimicrobial and antiradical activities. A study synthesized (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and found that while these compounds exhibited some antimicrobial and antioxidant activities, they were less potent compared to certain beta blockers (Čižmáriková et al., 2020).
5. Cardioselectivity in Beta-Adrenoceptor Blocking Agents
The structure of 3-(4-Methylpiperidin-1-YL)propan-1-OL has been used as a basis for synthesizing compounds with cardioselectivity. A series of compounds synthesized with variations of this structure demonstrated substantial cardioselectivity, particularly when compared with those having different substituents (Rzeszotarski et al., 1979).
Eigenschaften
IUPAC Name |
3-(4-methylpiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9-3-6-10(7-4-9)5-2-8-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSWWKLQLYHXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569445 | |
| Record name | 3-(4-Methylpiperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-YL)propan-1-OL | |
CAS RN |
857237-50-4 | |
| Record name | 3-(4-Methylpiperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



